



ZT-12-037-01 supplier and purchasing information.

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Compound of Interest Compound Name: ZT-12-037-01 Get Quote Cat. No.: B2598376

ZT-12-037-01: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ZT-12-037-01**, a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). The information is compiled for researchers, scientists, and drug development professionals interested in its potential therapeutic applications, particularly in the context of NRAS-mutant melanoma. This document summarizes purchasing information, key quantitative data, experimental protocols derived from published research, and a visualization of the proposed signaling pathway.

Supplier and Purchasing Information

ZT-12-037-01 is available from several commercial suppliers for research purposes. It is important to note that this compound is intended for laboratory research use only and not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed with the respective suppliers.



Supplier	Website	Notes
AbMole BioScience	INVALID-LINK	Provides pricing for various quantities (e.g., 10mg, 25mg).
MedchemExpress	INVALID-LINK	
Selleck Chemicals	INVALID-LINK	
AOBIOUS	INVALID-LINK	
Combi-Blocks	INVALID-LINK	
DC Chemicals	INVALID-LINK	
CymitQuimica	INVALID-LINK	
Axon Medchem	INVALID-LINK	
TargetMol	INVALID-LINK	
Ambeed, Inc.	INVALID-LINK	
AiFChem	INVALID-LINK	
BOC Sciences	INVALID-LINK	
BLD Pharmatech Ltd.	INVALID-LINK	

Core Technical Data

ZT-12-037-01 is an ATP-competitive inhibitor of STK19.[1][2] It has been shown to block the oncogenic activity of NRAS, a key driver in a significant portion of melanomas.

In Vitro Activity

The primary mechanism of **ZT-12-037-01** is the inhibition of STK19 kinase activity, which in turn prevents the phosphorylation of NRAS. This has been demonstrated to inhibit downstream signaling pathways, including the MEK-ERK and PI3K pathways, in melanoma cells with NRAS mutations.[3]



Parameter	Value	Cell Line/Conditions
IC50 (STK19 WT)	23.96 nM	Cell-free assay
IC50 (STK19 D89N)	27.94 nM	Cell-free assay
IC50 (NRAS Phosphorylation)	20.04 nM	
Effective Concentration (Colony Formation Inhibition)	3 μM (14 days)	Mutant NRAS-STK19-driven melanocytes
Effective Concentration (NRAS Phosphorylation Inhibition)	0.1 - 3 μΜ	Human Primary Melanocytes (HPMs) with STK19WT and STK19D89N

In Vivo Activity

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of **ZT-12-037-01**.

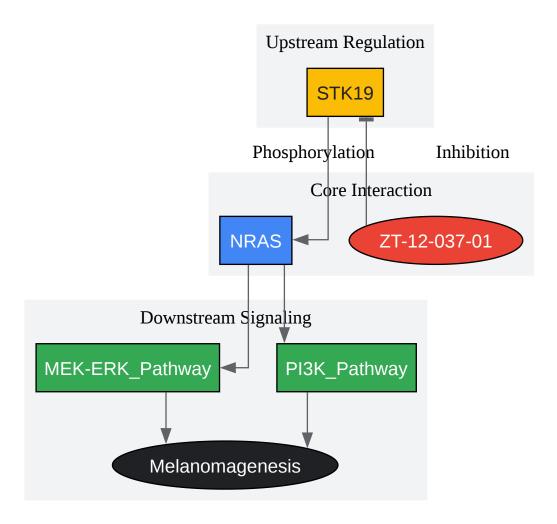
Animal Model	Dosage and Administration	Key Findings
SK-MEL-2 xenograft melanoma nude mice	25-50 mg/kg, subcutaneous injection, once daily for 21 days[1][3]	Inhibition of tumor growth and induction of apoptosis (increased cleaved caspase-3).[1]

Signaling Pathway

The proposed signaling pathway involves the direct phosphorylation of NRAS by STK19. This phosphorylation event is thought to enhance the binding of NRAS to its downstream effectors, thereby promoting oncogenic signaling. **ZT-12-037-01**, by inhibiting STK19, disrupts this cascade.

It is important to note that there is a scientific debate regarding the classification of STK19 as a kinase and the functional relevance of the D89N mutation. Researchers should be aware of this ongoing discussion when interpreting data related to this pathway.





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Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of **ZT-12-037-01**.

Experimental Protocols

The following are summaries of experimental protocols based on the methodologies described in the primary literature. For detailed, step-by-step instructions, it is essential to consult the original research articles.

Cell Proliferation Assay

- Cell Lines: CDK4 (R24C), hTERT, and p53DD melanocyte cell lines.
- Treatment: Cells are treated with ZT-12-037-01 at a concentration of 3 μM.



- Incubation: The cells are incubated for 14 days.
- Analysis: Inhibition of melanocyte proliferation is assessed by colony formation assays.

Western Blot Analysis for NRAS Phosphorylation

- Cell Lines: Human Primary Melanocytes (HPMs) expressing STK19WT or STK19D89N.
- Treatment: Cells are treated with varying concentrations of ZT-12-037-01 (0, 0.1, 0.3, 1, 3 μM).
- Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of phosphorylated NRAS.

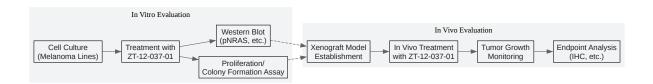
In Vivo Xenograft Studies

- Animal Model: SK-MEL-2 xenograft melanoma model in nude mice.
- Cell Implantation: hTERT/p53DD/CDK4(R24C) melanocytes are implanted to induce tumor formation.
- Treatment: Once tumors are established, mice are treated with ZT-12-037-01 at doses of 25 mg/kg or 50 mg/kg.
- Administration: The compound is administered via intraperitoneal or subcutaneous injection once daily for 21 days.
- Analysis: Tumor growth is monitored throughout the study. At the endpoint, tumors are
 excised for further analysis, such as immunohistochemistry for cleaved caspase-3 to assess
 apoptosis.

Experimental Workflow

The general workflow for evaluating the efficacy of **ZT-12-037-01** in preclinical models is outlined below.





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Caption: A generalized experimental workflow for the preclinical evaluation of **ZT-12-037-01**.

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References

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